molecular formula C13H11FO B6370858 5-(4-Fluorophenyl)-2-methylphenol CAS No. 1261999-78-3

5-(4-Fluorophenyl)-2-methylphenol

Cat. No.: B6370858
CAS No.: 1261999-78-3
M. Wt: 202.22 g/mol
InChI Key: JUSSSMXGCAPLCJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-2-methylphenol is a phenolic compound featuring a fluorinated aromatic ring and a methyl substituent. These analogs are notable for their diverse biological activities, including kinase inhibition and anticancer properties, as well as their crystallographic and spectroscopic characteristics . This article focuses on comparing such analogs to elucidate how structural variations influence their physicochemical and biological profiles.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSSSMXGCAPLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683688
Record name 4'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-78-3
Record name 4'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. In this case, 4-fluorophenylboronic acid and 2-methylphenol can be used as starting materials. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reaction conditions, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of hydroxy derivatives.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

5-(4-Fluorophenyl)-2-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-2-methylphenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved can vary based on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Table 1: Structural Parameters of Halogen-Substituted Thiazoles

Compound Halogen Crystal System Packing Efficiency Reference
4 Cl Triclinic Moderate
5 F Triclinic High

Heterocyclic Core Variations

The 5-(4-fluorophenyl) group is incorporated into diverse heterocycles, each conferring distinct properties:

  • Thiazoles (Compounds 4, 5) : Planar structures with fluorophenyl groups perpendicular to the core, enhancing π-π stacking .
  • Pyrroles (Compound 41, ): Non-planar conformation due to steric hindrance from substituents, reducing crystallinity .
  • Thiadiazoles () : Linear Schiff bases with extended conjugation, improving solubility in polar solvents .

Kinase Inhibition

Compound 41 (4-[5-(4-fluorophenyl)-4-pyridine-4-yl-1H-pyrrol-2-yl]-1-methyl-piperidine-4-ol) exhibits potent p38α kinase inhibition (IC₅₀ = 0.13 µM), attributed to the fluorophenyl group’s electron-withdrawing effects enhancing target binding . In contrast, imidazole derivatives () show moderate activity (IC₅₀ ~10⁻⁶ M), suggesting heterocycle choice critically impacts efficacy .

Table 2: Kinase Inhibitory Activities

Compound Core Structure IC₅₀ (µM) Target Reference
41 (Pyrrole derivative) Pyrrole 0.13 p38α kinase
Imidazole derivatives Imidazole ~1.0 CK2 kinase

Anticancer Activity

Thiadiazole Schiff bases () demonstrate selective cytotoxicity against MCF7 breast cancer cells (IC₅₀ = 1.28 µg/mL). The fluorophenyl group likely enhances membrane permeability, while the thiadiazole core facilitates DNA intercalation .

Physicochemical Properties

Spectral Characteristics

Isoxazoline derivatives () exhibit distinct UV-Vis (λₘₐₓ ~270 nm) and IR (ʋC=N ~1600 cm⁻¹) profiles, with fluorophenyl groups causing deshielding in ¹H NMR (δ 7.2–7.6 ppm) .

Table 3: Spectral Data of 5-(4-Fluorophenyl)-Containing Compounds

Compound Type UV λₘₐₓ (nm) IR ʋC=N (cm⁻¹) ¹H NMR (δ, ppm) Reference
Isoxazolines 270–280 1590–1610 7.2–7.6
Thiazoles (4, 5) 290–310 1580–1600 7.0–7.8

Solubility and Lipophilicity

Thiadiazoles () show higher aqueous solubility due to polar Schiff base linkages, whereas thiazoles () are less soluble but more lipophilic (logP ~3.5), favoring blood-brain barrier penetration .

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